molecular formula C10H9F B063686 8-Fluoro-1,2-dihydronaphthalene CAS No. 185918-24-5

8-Fluoro-1,2-dihydronaphthalene

Cat. No.: B063686
CAS No.: 185918-24-5
M. Wt: 148.18 g/mol
InChI Key: WIOLIRIYQNIPLK-UHFFFAOYSA-N
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Description

8-Fluoro-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H9F It is a derivative of naphthalene, where a fluorine atom is substituted at the 8th position of the 1,2-dihydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents. This method is convenient but may have limitations in substrate applicability .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the fluorine atom into the naphthalene ring .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

8-Fluoro-1,2-dihydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2-dihydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-1,2-dihydronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

8-fluoro-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOLIRIYQNIPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585789
Record name 8-Fluoro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185918-24-5
Record name 8-Fluoro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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